2,3',4',5,5'-Pentachlorobiphenyl
Overview
Description
2,3’,4’,5,5’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a class of organic pollutants that have been widely found in the environment due to their strong environmental durability and accumulation through the food chain . This compound is known for its high toxicity and persistence in the environment, making it a significant concern for both environmental and human health .
Mechanism of Action
Target of Action
The primary targets of 2,3’,4’,5,5’-Pentachlorobiphenyl (PCB118) are Protein Kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . These proteins play crucial roles in cell viability, apoptosis, and thyroid function .
Mode of Action
PCB118 interacts with its targets, leading to significant changes in their expression levels. Specifically, PCB118 increases the levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing NIS levels . These changes are concentration- and time-dependent .
Biochemical Pathways
PCB118 affects the Akt/FoxO3a/NIS signaling pathway . It also induces thyroid cell dysfunction through the TUBB3/DAPK2/MRLC/ATG9A pathway . Furthermore, PCB118 promotes calcium influx via Store-Operated Ca2+ Entry (SOCE), leading to an increase in intracellular calcium concentration .
Result of Action
PCB118 induces thyroid cell dysfunction and reduces cell viability . It also promotes the generation of inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), and intercellular adhesion molecule-1 (ICAM-1) . Additionally, PCB118 has been shown to cause structural damage and dysfunction of the thyroid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5,5’-Pentachlorobiphenyl typically involves the chlorination of biphenyl compounds. The process can be carried out using various chlorinating agents under controlled conditions to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of PCBs, including 2,3’,4’,5,5’-Pentachlorobiphenyl, was historically carried out through the direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by controlling the degree of chlorination .
Chemical Reactions Analysis
Types of Reactions
2,3’,4’,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Typically involves cytochrome P450 enzymes in biological systems.
Reduction: Often mediated by sulfate-reducing bacteria in anaerobic environments.
Substitution: Can be facilitated by nucleophilic agents under specific conditions.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Various substituted biphenyls depending on the reagents used.
Scientific Research Applications
2,3’,4’,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Chemistry: Used as a model compound to study the environmental fate and transport of PCBs.
Toxicology: Investigated for its toxic effects on various biological systems, including its role in endocrine disruption and thyroid dysfunction
Bioremediation: Studied for its biodegradation by microbial populations, which can help in developing strategies for PCB remediation.
Comparison with Similar Compounds
Similar Compounds
2,3,4,4’,5-Pentachlorobiphenyl: Another dioxin-like PCB with similar toxicological properties.
2,2’,4,5,5’-Pentachlorobiphenyl: Shares similar environmental persistence and bioaccumulation characteristics.
2,3,3’,4,4’-Pentachlorobiphenyl: Known for its endocrine-disrupting effects.
Uniqueness
2,3’,4’,5,5’-Pentachlorobiphenyl is unique due to its specific chlorination pattern, which influences its binding affinity to AhR and its subsequent toxicological effects . Its high persistence and bioaccumulation potential make it a significant environmental pollutant .
Properties
IUPAC Name |
1,2,3-trichloro-5-(2,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-1-2-9(14)8(5-7)6-3-10(15)12(17)11(16)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVBPZFQXKMHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074213 | |
Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70424-70-3 | |
Record name | 2′,3,4,5,5′-Pentachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70424-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4',5,5'-Pentachlorodiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070424703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4',5,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4',5,5'-PENTACHLORODIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31F1760355 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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